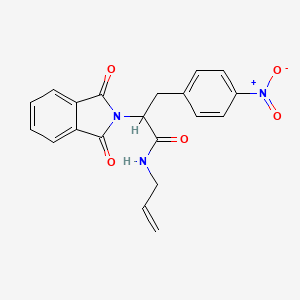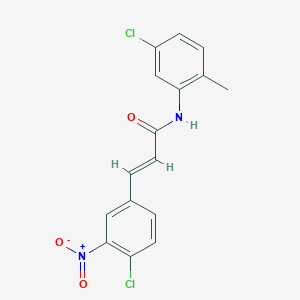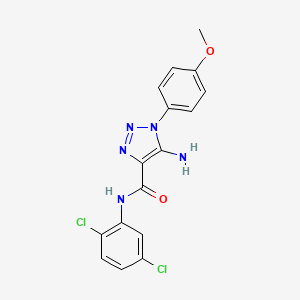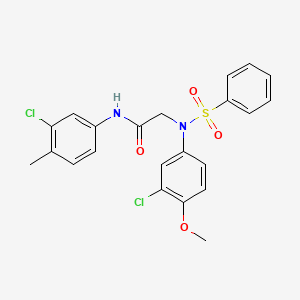
N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanamide is a chemical compound that has been synthesized for various scientific research applications. This compound has been found to have potential uses in the field of medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanamide has been used in various scientific research applications. It has been found to have potential uses in the field of medicinal chemistry and drug discovery. The compound has been studied for its anticancer, antifungal, and antibacterial properties. It has also been found to have potential uses in the treatment of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This leads to the suppression of cell growth and proliferation, which can be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanamide has been found to have various biochemical and physiological effects. The compound has been shown to induce apoptosis, which is the programmed cell death of cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. The compound has been shown to have antifungal and antibacterial properties, which can be useful in the treatment of infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanamide in lab experiments include its potential uses in the field of medicinal chemistry and drug discovery. The compound has been found to have potential uses in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanamide. One direction is to further study the compound's mechanism of action and its potential uses in the treatment of various diseases. Another direction is to explore the compound's potential uses in drug delivery and formulation. Additionally, further studies are needed to fully understand the compound's toxicity and potential side effects.
Méthodes De Synthèse
The synthesis of N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanamide involves the reaction of 3-(4-nitrophenyl)propanoic acid with allylamine and phthalic anhydride. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the compound is dependent on the reaction conditions and the purity of the starting materials.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-2-11-21-18(24)17(12-13-7-9-14(10-8-13)23(27)28)22-19(25)15-5-3-4-6-16(15)20(22)26/h2-10,17H,1,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZAUFHLPJJFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-N-({[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5144415.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5144416.png)

![3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5144426.png)

![1-[2-(4-fluorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5144431.png)
![3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5144436.png)
![2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5144444.png)

![N-(4-sec-butylphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5144494.png)
![methyl 5-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5144501.png)
